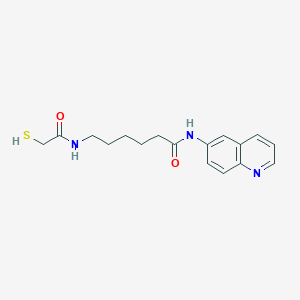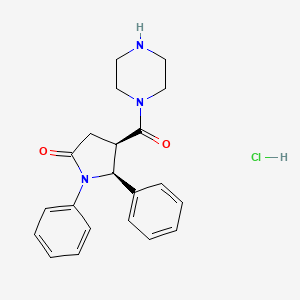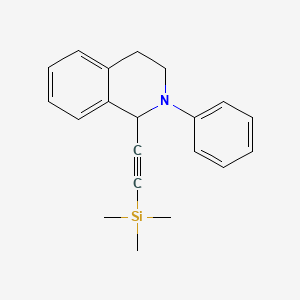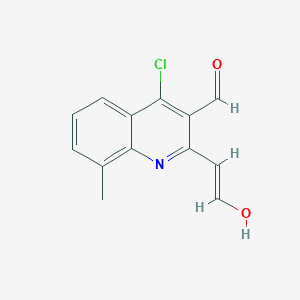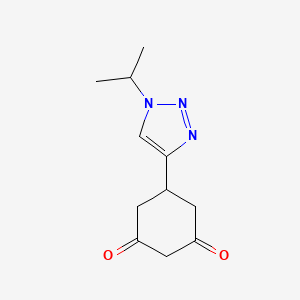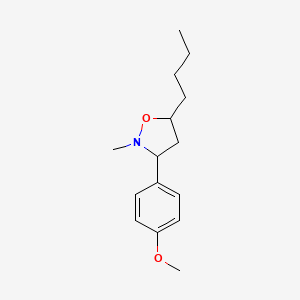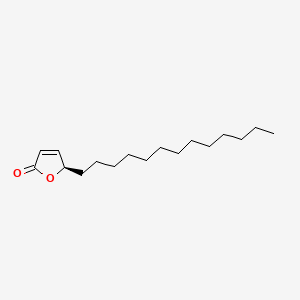![molecular formula C18H15Cl2N3S2 B12909267 2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine CAS No. 6299-26-9](/img/structure/B12909267.png)
2,6-Bis{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with two 2-chlorobenzylthio groups at the 2 and 6 positions and an amine group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 2-chlorobenzylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atoms with the 2-chlorobenzylthio groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chlorobenzylthio groups.
Oxidation and Reduction: The sulfur atoms in the thio groups can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thio groups.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with proteins, inhibiting their function and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine.
2-Chlorobenzylthiol: Another precursor used in the synthesis.
Thioxopyrimidines: Compounds with similar sulfur-containing functional groups.
Uniqueness
2,6-Bis((2-chlorobenzyl)thio)pyrimidin-4-amine is unique due to the presence of two 2-chlorobenzylthio groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
6299-26-9 |
|---|---|
Formule moléculaire |
C18H15Cl2N3S2 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2,6-bis[(2-chlorophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15Cl2N3S2/c19-14-7-3-1-5-12(14)10-24-17-9-16(21)22-18(23-17)25-11-13-6-2-4-8-15(13)20/h1-9H,10-11H2,(H2,21,22,23) |
Clé InChI |
NJOXADDIDKCCON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=NC(=NC(=C2)N)SCC3=CC=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


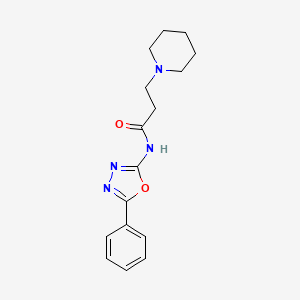
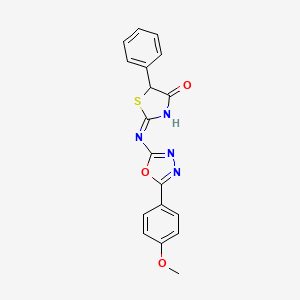


![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
